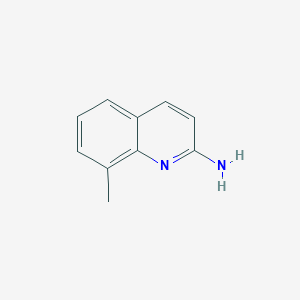

8-Methylquinolin-2-amine

説明

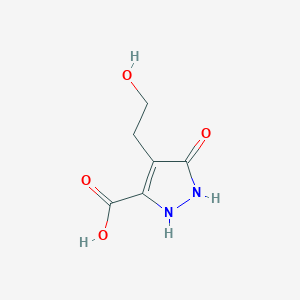

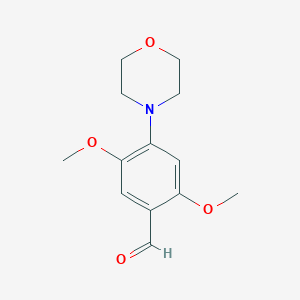

8-Methylquinolin-2-amine, also known as 2-methylquinolin-8-amine or 8-Aminoquinaldine, is a chemical compound with the molecular formula C10H10N2 . It is a derivative of quinoline, a heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of 2-methylquinolin-8-amine involves various protocols. For instance, N-aryl-2-methylquinolin-8-amines can react with AlMe3 or AlEt3 to afford dialkyl aluminum compounds . Another method involves the synthesis of 2-methylquinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .Molecular Structure Analysis

The molecular structure of 2-methylquinolin-8-amine has been confirmed by X-ray crystallography . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

2-Methylquinolin-8-amine can undergo various chemical reactions. For example, it can react with AlMe3 or AlEt3 to produce dialkyl aluminum compounds . It can also be used as a synthon for the preparation of some new 4-substituted quinolin-2-ones and quinolinethiones .科学的研究の応用

Anticancer Activity

8-Methylquinolin-2-amine: has been evaluated for its potential as an anticancer agent. Research indicates that derivatives of this compound, such as 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, exhibit significant inhibitory activity against non-small cell lung cancer cell lines . The molecular docking studies suggest that these compounds can interact with key proteins in the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and apoptosis in multiple cancers .

Antimicrobial Properties

Quinoline amines, including 8-Methylquinolin-2-amine , are known for their antimicrobial activities. These compounds have been studied for their effectiveness against various microbial strains, and their structural modifications have led to enhanced antimicrobial properties .

Anti-Inflammatory Applications

The anti-inflammatory potential of quinoline derivatives is another area of interest. Substituents on the quinoline ring, such as the methyl group at the 8-position, have been shown to influence COX-2 inhibitory potency and selectivity, which is crucial for anti-inflammatory drug development .

Antimalarial Effects

Quinoline-based compounds have a long history of use in antimalarial drugs. The structural motif of 8-Methylquinolin-2-amine is similar to that of chloroquine, a well-known antimalarial agent. Research continues to explore quinoline amines for their potential to inhibit the growth of Plasmodium species .

Antituberculosis Activity

The fight against tuberculosis (TB) has led to the exploration of quinoline amines as potential antituberculosis agents. These compounds have been investigated for their ability to target Mycobacterium tuberculosis, the bacterium responsible for TB .

Antioxidant Properties

Quinoline derivatives are also being studied for their antioxidant capabilities. The presence of the quinoline nucleus, especially with specific substitutions like the methyl group at the 8-position, can contribute to the scavenging of free radicals, which is beneficial in preventing oxidative stress-related diseases .

Anti-SARS-CoV-2 Potential

In light of the recent pandemic, there has been a surge in research targeting SARS-CoV-2. Quinoline amines, due to their versatile pharmacophoric properties, are being considered for the development of compounds that could potentially inhibit the virus .

Chemical Synthesis and Material Science

Beyond pharmacological applications, 8-Methylquinolin-2-amine is also valuable in chemical synthesis and material science. Its unique structure makes it a suitable candidate for the synthesis of complex organic compounds and materials with specific properties .

作用機序

Target of Action

8-Methylquinolin-2-amine, a derivative of quinoline, has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are the parasites causing malaria, particularly Plasmodium falciparum . These parasites are responsible for the most severe form of malaria and have developed resistance to many antimalarial drugs .

Mode of Action

It is believed that the compound interacts with the parasites, inhibiting their growth and replication . The presence of a hydrophobic methyl group at the 8-position and a high electron withdrawing group at the 2-position of the quinoline ring might contribute to the compound’s activity .

Pharmacokinetics

It is predicted to satisfy the adme profile , indicating that it may have good bioavailability.

Result of Action

The result of the action of 8-Methylquinolin-2-amine is the inhibition of the growth and replication of malaria parasites . This leads to a decrease in the number of parasites in the host, alleviating the symptoms of malaria.

将来の方向性

Quinoline and its derivatives, including 2-methylquinolin-8-amine, have shown substantial biological activities and have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are considered vital for leads in drug discovery . Therefore, the future directions for 2-methylquinolin-8-amine could involve further exploration of its biological activities and potential applications in drug discovery .

特性

IUPAC Name |

8-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSZUOSKHMTGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylquinolin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)

![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)